N-[(4-CHLOROPHENYL)METHYL]-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of triazoloquinoxalines. This compound is characterized by the presence of a triazole ring fused with a quinoxaline moiety, which is further substituted with a chlorophenylmethyl group and a sulfanylacetamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.
Mechanism of Action
Target of Action
The primary target of N-[(4-Chlorophenyl)methyl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is DNA . This compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA . DNA intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, disrupting the normal structure and function of the DNA .
Mode of Action
This compound: interacts with its target, DNA, by intercalation . This interaction disrupts the normal structure of the DNA, which can lead to changes in the DNA’s function . The disruption of DNA structure can inhibit the replication and transcription processes, leading to cell death .
Biochemical Pathways
The exact biochemical pathways affected by This compound Given its mode of action as a dna intercalator, it can be inferred that this compound likely affects pathways related to dna replication and transcription . By disrupting these processes, the compound can inhibit cell growth and division, leading to cell death .
Result of Action
The result of This compound ’s action is the inhibition of cell growth and division, leading to cell death . This is due to the compound’s disruption of DNA structure, which inhibits the processes of DNA replication and transcription .
Action Environment
The search results do not provide specific information on how environmental factors influence the action, efficacy, and stability of this compound
Preparation Methods
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazoloquinoxaline Core: The triazoloquinoxaline core can be synthesized via aromatic nucleophilic substitution reactions.
Introduction of the Chlorophenylmethyl Group: The chlorophenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, where the triazoloquinoxaline core is treated with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Sulfanylacetamide Group:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N-[(4-CHLOROPHENYL)METHYL]-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Lewis acids, transition metal complexes), and specific temperature and pressure conditions.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an antiviral and antimicrobial agent.
Pharmacology: The compound’s unique structure allows it to interact with specific biological targets, making it a candidate for drug development. It has been investigated for its potential use in treating infectious diseases and cancer.
Materials Science: The compound’s ability to form stable complexes with metal ions makes it useful in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
N-[(4-CHLOROPHENYL)METHYL]-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE can be compared with other triazoloquinoxaline derivatives, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound shares the same core structure but lacks the chlorophenylmethyl and sulfanylacetamide groups.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: This compound has a similar triazole ring but is fused with a thiadiazine ring instead of a quinoxaline ring.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5OS/c1-12-23-24-18-19(22-15-4-2-3-5-16(15)25(12)18)27-11-17(26)21-10-13-6-8-14(20)9-7-13/h2-9H,10-11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJTVVWTOVMSQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.